1,1-Dibromo-3,3-difluoroacetone

Description

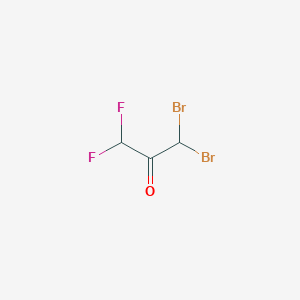

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-3,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHXLPQZAKVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1,1-Dibromo-3,3-difluoroacetone

An In-depth Technical Guide to 1,1-Dibromo-3,3,3-trifluoroacetone

A Note on the Subject Compound: This guide focuses on 1,1-Dibromo-3,3,3-trifluoroacetone (CAS No: 431-67-4). While the initial query mentioned "1,1-Dibromo-3,3-difluoroacetone," publicly available scientific and safety data predominantly pertains to the trifluoro- analogue. Given its significant role in synthetic chemistry, this document has been structured to provide a comprehensive overview of the trifluoro compound, which is of high interest to the specified audience.

Introduction and Strategic Overview

1,1-Dibromo-3,3,3-trifluoroacetone is a halogenated ketone that has emerged as a potent and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive dibromomethyl group adjacent to a carbonyl and an electron-withdrawing trifluoromethyl group, imparts a distinct chemical reactivity profile. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its core properties, synthetic utility, and critical handling protocols. The strategic value of this reagent lies in its capacity to serve as a precursor for introducing the trifluoromethyl (CF3) group into complex molecular scaffolds, a motif highly sought after in pharmaceutical and agrochemical design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

Core Physicochemical and Identification Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. The identity and key physical characteristics of 1,1-Dibromo-3,3,3-trifluoroacetone are summarized below.

Chemical Identity

-

IUPAC Name: 3,3-dibromo-1,1,1-trifluoropropan-2-one[3]

Molecular Structure

The structural arrangement of the atoms dictates the molecule's reactivity. The vicinal placement of the carbonyl, the CF₃ group, and the CBr₂H moiety creates a highly electrophilic carbonyl carbon and an acidic proton, which are central to its synthetic applications.

Caption: Molecular structure of 1,1-Dibromo-3,3,3-trifluoroacetone.

Tabulated Physical Properties

The following table summarizes the key physical properties essential for experimental setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Light-Orange Liquid | [1] |

| Purity | Typically ≥97% or ≥98% (by GC) | [1] |

| Boiling Point | 111-113 °C | [1] |

| Density | ~1.98 g/cm³ | [1] |

| Solubility | Soluble in chloroform; not miscible with water. | [1] |

Spectroscopic Profile: A Structural Verification Guide

While raw spectra are not provided, this section outlines the expected spectroscopic signatures based on the molecule's functional groups, providing a framework for structural confirmation.

-

¹H NMR: A single signal (singlet) is expected for the proton on the dibrominated carbon (CHBr₂). Its chemical shift would be significantly downfield due to the deshielding effects of the two bromine atoms and the adjacent carbonyl group.

-

¹³C NMR: Three distinct carbon signals are anticipated: one for the dibromomethyl carbon (-CHBr₂), one for the highly deshielded carbonyl carbon (C=O), and one for the trifluoromethyl carbon (-CF₃). The -CF₃ carbon will exhibit coupling with the fluorine atoms (a quartet).

-

¹⁹F NMR: A single signal (singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected in the characteristic carbonyl region (typically ~1700-1750 cm⁻¹). The presence of C-F and C-Br bonds will also result in strong absorptions in the fingerprint region (below 1500 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum will show a complex molecular ion peak pattern due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a characteristic M, M+2, and M+4 pattern for species containing two bromine atoms.

Chemical Reactivity and Synthetic Applications

The synthetic power of 1,1-Dibromo-3,3,3-trifluoroacetone stems from its role as a versatile electrophile and a precursor to fluorinated building blocks. Its chemical structure makes it a potent reagent for introducing trifluoromethyl groups and for constructing complex heterocyclic systems.[1]

Core Reactivity

The molecule's reactivity is dominated by two primary features:

-

The Electrophilic Carbonyl Group: Prone to attack by nucleophiles.

-

The Dibromomethyl Group: The acidic proton can be abstracted by a base, and the bromine atoms can act as leaving groups in substitution reactions.

Key Applications in Drug Discovery and Agrochemicals

This reagent is particularly valuable in fields where molecular fluorination is a key strategy for optimizing biological activity.

-

Synthesis of Heterocycles: It is a key intermediate for forming trifluoromethyl-substituted heterocycles, which are privileged structures in medicinal chemistry.[1]

-

CDK Inhibitors: It plays a crucial role in the synthesis of pyrazole analogues that have been investigated as anti-tumor Cyclin-Dependent Kinase (CDK) inhibitors.[1]

-

Agrochemical Intermediates: It is used in the production of agrochemical intermediates, such as certain pyridazinone derivatives.[1]

Caption: Synthetic utility of 1,1-Dibromo-3,3,3-trifluoroacetone.

Experimental Protocols: Handling and Safety

Given its reactive and hazardous nature, adherence to strict safety protocols is non-negotiable. The information below is synthesized from multiple safety data sheets and should be supplemented by a thorough review of the specific SDS provided by the supplier before any work is initiated.[1][7][8]

Hazard Identification and GHS Classification

This compound is classified as hazardous. Key classifications include:

| Hazard Class | Category | GHS Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[7] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[7] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[7] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[7] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[8] |

| Serious Eye Damage | Category 1 | Causes serious eye damage[8] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety workflow must be established to minimize exposure risk.

Caption: Mandatory workflow for safe handling and storage.

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.[7][8]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[7][8]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with water/shower for at least 15 minutes. Call a physician immediately.[7][8]

-

Eye Contact: Rinse cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give water to drink (at most two glasses). Seek immediate medical advice.[7][8]

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, preferably refrigerated at 2-8°C.[1][8] Keep away from heat and all sources of ignition.[7][9]

-

Incompatible Materials: Avoid contact with strong bases, active metals, and strong oxidizing agents.[1][7][8]

Conclusion

1,1-Dibromo-3,3,3-trifluoroacetone is a high-value reagent for chemists engaged in the synthesis of complex, fluorinated molecules. Its well-defined physical properties and predictable, potent reactivity make it an essential tool, particularly in the fields of pharmaceutical and agrochemical research. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. This guide provides the foundational knowledge required to handle, store, and apply this compound effectively and safely, enabling researchers to leverage its full synthetic potential.

References

- 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers. (2026). Vertex AI Search Result.

- 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4. Sigma-Aldrich.

- 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523. PubChem.

- 1,1-Dibromo-3,3,3-trifluoroacetone - Safety D

- SAFETY D

- SAFETY D

- SAFETY D

- Spectroscopy and Spectrometry in Organic Chemistry.

- Applications of 1,2-Dibromo-2-chloro-1,1-difluoroethane in Organic Synthesis. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 [sigmaaldrich.com]

- 5. 1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Versatile Building Block: An In-Depth Technical Guide to 1,1-Dibromo-3,3-difluoroacetone (CAS 431-67-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-Dibromo-3,3-difluoroacetone, a valuable reagent in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Characteristics and Physicochemical Properties

This compound, with the CAS number 431-67-4, is a halogenated ketone that has garnered significant attention as a versatile precursor for the synthesis of complex fluorinated molecules.[1] Its unique trifluoromethyl group makes it a potent reagent for introducing this moiety into various molecular scaffolds, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

The compound typically presents as a light-orange liquid and is soluble in organic solvents like chloroform, while being immiscible with water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 431-67-4 | [1][2][3] |

| Molecular Formula | C₃HBr₂F₃O | [1][2][3] |

| Molecular Weight | 269.84 g/mol | [1][2][3] |

| Appearance | Light-orange liquid | [1] |

| Boiling Point | 111-113 °C | [1] |

| Density | 1.98 g/cm³ | [1] |

| Solubility | Soluble in chloroform; not miscible with water | [1] |

Synthesis and Spectroscopic Characterization

While detailed industrial synthesis protocols are often proprietary, the preparation of α,α-dihalogenated ketones can generally be achieved through the halogenation of the corresponding ketone. For instance, the synthesis of bromoacetone involves the bromination of acetone in the presence of an acid catalyst.[4] A similar approach, likely starting from 3,3-difluoroacetone, can be inferred for the synthesis of the title compound.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton, with its chemical shift influenced by the adjacent carbonyl and dibromomethyl groups.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the trifluoromethyl carbon, and the dibromomethyl carbon. The chemical shifts will be characteristic of these functional groups.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. It will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for the electronic environment of the trifluoromethyl group.[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1750 cm⁻¹. Other characteristic bands for C-F and C-Br bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and fluorine atoms, which can confirm the molecular weight and structure.[2]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the electrophilic carbonyl group and the two reactive bromine atoms. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A cornerstone application of this compound is in the synthesis of pyrazoles bearing a trifluoromethyl group. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The trifluoromethyl group can significantly enhance the biological activity of these compounds.

The general reaction involves the cyclocondensation of this compound with a hydrazine derivative. The reaction proceeds through a multi-step mechanism, as illustrated in the workflow below.

Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-bromo-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol serves as a general guideline and may require optimization based on the specific hydrazine derivative used. The causality behind the choice of an alcohol or acetic acid as a solvent lies in their ability to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

Other Synthetic Applications

Beyond pyrazole synthesis, this compound is a precursor for other valuable chemical transformations:

-

Formation of Trifluoropyruvaldehyde Hydrate: In the presence of aqueous sodium acetate, it readily forms trifluoropyruvaldehyde hydrate, a useful intermediate for synthesizing fused pyrazine derivatives.[1][7]

-

Synthesis of Pyridazinone Derivatives: It is utilized in the production of pyridazinone derivatives, which have applications as agrochemical intermediates.[1]

-

Preparation of Anti-tumor CDK Inhibitors: The compound is a key starting material for the synthesis of 3,4-disubstituted pyrazole analogues that act as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[1]

Role in Drug Discovery and Development

The introduction of a trifluoromethyl group into a drug candidate can profoundly impact its properties. The high electronegativity of the fluorine atoms can alter the electronic distribution of the molecule, influencing its binding to target proteins. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.

The pyrazole derivatives synthesized from this compound are of particular interest to medicinal chemists. For example, the development of novel CDK inhibitors is a major focus in oncology research. By providing an efficient route to trifluoromethylated pyrazole scaffolds, this reagent accelerates the discovery and optimization of new anti-cancer agents.

The logical relationship between the properties of this compound and its utility in drug discovery is outlined in the following diagram:

Caption: Logic flow from reagent properties to drug discovery outcomes.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals.[7]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from incompatible materials such as strong bases, active metals, and strong oxidizing agents.[1]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.

Researchers and laboratory personnel must consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic compounds. Its predictable reactivity and the significant impact of the trifluoromethyl group on the properties of organic molecules make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the laboratory.

References

-

PubChem. 1-Bromo-3,3,3-trifluoroacetone. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-Dibromo-3,3,3-trifluoroacetone. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 1,1-Dibromo-3,3,3-trifluoroacetone. [Link]

- Vertex AI Search. 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.

-

Sloop, J. C. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, Volume 10, 205-216. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Organic Syntheses. Bromoacetone. [Link]

Sources

- 1. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 1H NMR [m.chemicalbook.com]

- 2. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dovepress.com [dovepress.com]

- 6. azom.com [azom.com]

- 7. 431-67-4 | 1,1-Dibromo-3,3,3-trifluoroacetone [fluoromart.com]

Spectroscopic Characterization of 1,1-Dibromo-3,3-difluoroacetone: A Predictive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,1-Dibromo-3,3-difluoroacetone. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this highly halogenated ketone. By examining the spectroscopic data of structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. This document is structured to provide not just data, but a deeper understanding of the underlying chemical principles that govern the spectroscopic behavior of this molecule.

Introduction: The Significance of Halogenated Ketones

Halogenated ketones are a class of organic compounds with significant utility in synthetic chemistry and drug discovery. The incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity to biological targets.[1] this compound, a molecule featuring both bromine and fluorine atoms, presents a unique combination of steric and electronic effects. Its structural complexity makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. This guide will delve into the predicted spectroscopic signatures of this compound, providing a valuable resource for its synthesis and application.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The Absence of a Signal

A fundamental and immediate diagnostic feature of the ¹H NMR spectrum of this compound is the predicted absence of any proton signals . The molecular structure, CBr₂HC(O)CHF₂, contains no hydrogen atoms. This lack of signals in a high-resolution ¹H NMR spectrum would be a strong initial indicator of the successful synthesis of the target compound, assuming the absence of proton-containing impurities or solvents. It is crucial to use a deuterated solvent with a known residual peak to confirm the spectrometer is functioning correctly.

¹³C NMR Spectroscopy: Deciphering the Carbon Environment

The ¹³C NMR spectrum is expected to exhibit three distinct signals, corresponding to the three carbon atoms in the molecule. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Prediction |

| C=O (Carbonyl) | 180 - 190 | Triplet (t) | The carbonyl carbon is highly deshielded. It will experience coupling to the two adjacent fluorine atoms, resulting in a triplet multiplicity due to the ¹J(C,F) coupling. |

| -CBr₂H | 40 - 50 | Singlet (s) | The two bromine atoms will cause a significant downfield shift. No coupling to fluorine is expected over four bonds. |

| -CF₂H | 110 - 120 | Triplet (t) | The two fluorine atoms will cause a very large downfield shift. This carbon will be split into a triplet by the two directly attached fluorine atoms due to ¹J(C,F) coupling. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm the absence of proton signals from the compound.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

¹⁹F NMR Spectroscopy: A Definitive Signature

¹⁹F NMR spectroscopy is highly sensitive and provides a distinct spectral window for fluorine-containing compounds. For this compound, a single signal is expected.

| Fluorine Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Prediction |

| -CF₂H | -110 to -130 | Triplet (t) | The two fluorine atoms are chemically equivalent. They will be split into a triplet by the geminal proton (if present, which it is not in the target molecule). However, they will experience coupling to the carbonyl carbon. More importantly, they will show coupling to the other fluorine atom, resulting in a singlet in a proton-decoupled spectrum. If a proton were present on the adjacent carbon, a doublet would be expected. |

Predicted Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch and characteristic carbon-halogen bond vibrations.

| Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** | Intensity | Rationale for Prediction |

| C=O Stretch | 1750 - 1730 | Strong, Sharp | The electron-withdrawing effect of the adjacent fluorine and bromine atoms will increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to a simple ketone like acetone. |

| C-F Stretch | 1150 - 1050 | Strong | The carbon-fluorine bond is highly polar, leading to a strong absorption in this region. |

| C-Br Stretch | 700 - 500 | Medium to Strong | The carbon-bromine stretching vibrations occur at lower frequencies due to the heavier mass of the bromine atom. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an appropriate liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₃HBr₂F₂O) is approximately 253.84 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a characteristic triplet of peaks:

-

M⁺ (containing two ⁷⁹Br atoms)

-

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)

-

[M+4]⁺ (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

-

Loss of a bromine radical (•Br) to form [M - Br]⁺.

-

Loss of a •CF₂H radical.

-

-

Loss of CO: Expulsion of a neutral carbon monoxide molecule is also a characteristic fragmentation of ketones.

A diagram illustrating the predicted fragmentation pathways is provided below:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Predictive Toolkit for Spectroscopic Analysis

This technical guide has provided a detailed, predictive overview of the key spectroscopic features of this compound. While experimental verification is the ultimate standard, the principles and predictions outlined herein offer a robust starting point for any researcher working with this compound. The absence of a ¹H NMR signal, the characteristic shifts and multiplicities in the ¹³C and ¹⁹F NMR spectra, the prominent carbonyl stretch in the IR spectrum, and the unique isotopic pattern in the mass spectrum collectively form a powerful analytical toolkit for the unambiguous identification and characterization of this compound.

References

-

Watson Laser Lab. Characterisation of gas phase halide-acetone complexes with photoelectron spectroscopy and ab initio calculations. [Link]

-

ACS Publications. Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. [Link]

- Google Patents. WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

ResearchGate. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]

-

SciELO. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]

-

ResearchGate. The fluorescence spectra of acetone with a peak at 413 nm for different.... [Link]

-

ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

PubChem. Fluoroacetone. [Link]

-

National Institute of Standards and Technology. Acetone - the NIST WebBook. [Link]

-

PubMed. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. [Link]

Sources

Navigating the Solubility Landscape of 1,1-Dibromo-3,3-difluoroacetone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Dibromo-3,3-difluoroacetone, a halogenated ketone of significant interest in synthetic chemistry and drug development. In the absence of extensive published empirical data for this specific compound, this document leverages established principles of physical organic chemistry and solubility data from structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents, empowering researchers to optimize its use in reaction design, purification, and formulation.

Introduction: The Synthetic Utility of Halogenated Acetones

Halogenated acetones are versatile building blocks in organic synthesis, prized for their electrophilic nature which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both bromine and fluorine atoms in this compound imparts unique reactivity and physicochemical properties. Understanding its solubility is a critical first step for its effective application, influencing reaction kinetics, mass transfer, and the ease of post-reaction workup and purification. This guide is intended to serve as a practical resource for chemists and pharmaceutical scientists, enabling informed solvent selection and experimental design.

Predicted Solubility Profile of this compound

The polarity of a molecule is a primary determinant of its solubility. This compound possesses a polar carbonyl group (C=O) and polar carbon-halogen bonds. The molecule's overall polarity will be a vector sum of these individual bond dipoles. Given the presence of multiple halogen atoms, the molecule is expected to be moderately polar.

Based on this, we can predict its solubility in a range of common laboratory solvents:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Aliphatic Hydrocarbon | Low to Insoluble | The significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces of the non-polar solvent. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | As a halogenated solvent, DCM shares structural similarities and polarity with the solute, making it a good candidate for dissolution. Data for 1,3-dibromoacetone shows good solubility[1]. |

| Chloroform | Halogenated Hydrocarbon | Soluble | Similar to DCM, chloroform is a polar aprotic solvent capable of dissolving moderately polar compounds. 1,1-Dibromo-3,3,3-trifluoroacetone is reported to be soluble in chloroform[2]. |

| Acetone | Ketone | Soluble | The presence of a carbonyl group in both the solute and solvent should lead to favorable dipole-dipole interactions. 1,3-Dibromoacetone is soluble in acetone[1]. |

| Ethyl Acetate | Ester | Soluble | The ester functionality provides sufficient polarity to dissolve the halogenated acetone. |

| Tetrahydrofuran (THF) | Ether | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor and its overall polarity makes it a good solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Amide | Very Soluble | DMF is a highly polar aprotic solvent and is expected to readily dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | DMSO is another highly polar aprotic solvent that is an excellent solvent for a wide array of organic molecules. |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Soluble | The hydroxyl group of methanol can engage in dipole-dipole interactions with the solute. 1,3-Dibromoacetone is soluble in methanol[1]. |

| Ethanol | Alcohol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should be capable of dissolving the target compound. |

| Water | Inorganic | Insoluble | The high polarity and strong hydrogen bonding network of water are unlikely to be disrupted by the moderately polar, non-hydrogen-bonding solute. 1,1-Dibromo-3,3,3-trifluoroacetone is not miscible with water[2]. |

Experimental Determination of Solubility: A Self-Validating Protocol

For precise applications in drug development and process chemistry, an experimental determination of solubility is imperative. The following protocol outlines a robust and self-validating method for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Experimental Workflow

This protocol is designed to determine the saturation solubility of this compound at a specific temperature.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solute is no longer increasing.

Step 2: Sample Collection and Preparation

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with a known volume of the appropriate mobile phase (for HPLC) or a suitable solvent (for GC) to bring the concentration within the linear range of the analytical method.

Step 3: Quantitative Analysis

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Causality and Self-Validation

-

Why an excess of solute? This ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.

-

Why a long equilibration time? To guarantee that the dissolution process has reached a true equilibrium state.

-

Why filtration? To eliminate the possibility of undissolved solid being carried over into the analytical sample, which would lead to erroneously high solubility values.

-

Why a calibration curve? This provides a reliable and accurate means of quantifying the concentration of the solute, forming the basis of a self-validating analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart illustrating the key stages of the experimental protocol for determining the solubility of this compound.

Conclusion

While direct, published solubility data for this compound remains elusive, a strong predictive framework can be established based on its molecular structure and the known properties of analogous halogenated ketones. This guide provides researchers with a solid starting point for solvent selection, predicting good solubility in polar aprotic solvents such as dichloromethane, chloroform, and acetone, and poor solubility in water and non-polar hydrocarbons. For applications demanding high precision, the detailed and self-validating experimental protocol provided herein offers a clear pathway to obtaining reliable quantitative solubility data. This foundational knowledge is essential for the successful and efficient utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

- Vertex AI Search. (2026, January 5). 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents.

- Thermo Scientific Chemicals. (n.d.). 1,3-Dibromoacetone, 95%.

- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

Sources

A Technical Guide to the Stability and Storage of 1,1-Dibromo-3,3-difluoroacetone

Introduction: The Challenge of Reactive Halogenated Ketones

1,1-Dibromo-3,3-difluoroacetone is a polyhalogenated ketone, a class of organic compounds valued in synthetic chemistry for their utility as versatile building blocks. The presence of four halogen atoms flanking a central carbonyl group imparts a high degree of reactivity, making them susceptible to a range of chemical transformations. This inherent reactivity, however, also presents significant challenges regarding the compound's stability and long-term storage. Ensuring the chemical integrity of such reagents is paramount for reproducible experimental outcomes and laboratory safety.

This guide provides an in-depth analysis of the factors governing the stability of this compound. By synthesizing data from closely related analogues and fundamental chemical principles, we present a comprehensive protocol for its safe storage and handling, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Profile and Inferred Reactivity

Direct and comprehensive stability data for this compound is not extensively published. Therefore, a robust understanding of its stability profile must be inferred from its structure and the well-documented behavior of analogous α-halogenated ketones.

The core structure features a ketone with two bromine atoms on one alpha-carbon and two fluorine atoms on the other. This arrangement leads to several key reactivity traits:

-

Electrophilic Carbonyl Carbon: The electron-withdrawing effects of the four halogen atoms significantly increase the electrophilicity of the carbonyl carbon.

-

Acidic Alpha-Hydrogens (if any): While this specific molecule lacks alpha-hydrogens, related compounds with them are known to be acidic, readily forming enols or enolates.[1][2]

-

Susceptibility to Nucleophilic Attack: The molecule is highly susceptible to reaction with nucleophiles.

-

Potential for Haloform-Type Reactions: In the presence of a base, α,α-dihalo ketones can undergo further halogenation or decomposition pathways.[3]

Insights from the safety data sheet for the closely related compound, 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4), show it is a corrosive liquid that is incompatible with strong oxidizing agents and bases.[4][5] Similarly, 1,3-Difluoroacetone (CAS 453-14-5) is classified as a flammable and toxic liquid.[6][7] These characteristics strongly suggest that this compound requires careful handling and stringent storage conditions to prevent degradation and ensure safety.

Critical Factors Governing Stability

The long-term viability of this compound is contingent on the strict control of several environmental factors.

Thermal Stability

Halogenated organic compounds can be susceptible to thermal decomposition. For flammable analogues like 1,3-Difluoroacetone, it is explicitly warned that vapor/air mixtures can become explosive upon intense heating. Heating can also provide the activation energy for unwanted side reactions or decomposition, potentially releasing hazardous vapors such as hydrogen bromide or hydrogen fluoride.[5] Therefore, exposure to heat and ignition sources must be rigorously avoided.

Moisture and Hydrolytic Stability

Although the product is expected to be stable under normal conditions, contact with moisture should be avoided.[5][8] Ketones can form hydrates, and the presence of water, particularly with trace acid or base impurities, can facilitate hydrolytic decomposition pathways over time. Storage in a dry environment is a critical preventative measure.

Incompatible Materials

Segregation from incompatible chemicals is arguably the most critical aspect of storing this reagent safely.[9] Based on data for analogous compounds, the following materials pose a significant reaction risk:

-

Strong Oxidizing Agents: These can react violently with brominated organic compounds, creating a fire or explosion hazard.[5]

-

Bases: Strong bases can induce elimination or substitution reactions, leading to rapid decomposition of the ketone.[5]

-

Metals: Some reactive metals may react with halogenated compounds.[8]

Recommended Storage Protocol

To preserve the purity and integrity of this compound while ensuring laboratory safety, the following multi-faceted storage protocol must be implemented.

Step-by-Step Methodology for Proper Storage

-

Container Selection: The compound should be stored in its original, tightly sealed container. If repackaging is necessary, use containers made of non-reactive materials, such as amber glass, with a secure, corrosion-resistant cap.

-

Atmospheric Control: To mitigate moisture-related degradation, storing the compound under an inert atmosphere (e.g., argon or dry nitrogen) is best practice. This minimizes contact with atmospheric water vapor and oxygen.

-

Temperature Regulation: The compound should be stored in a refrigerated and cool location.[5] A dedicated, explosion-proof laboratory refrigerator is mandatory to prevent ignition of flammable vapors.[6] Avoid repeated freeze-thaw cycles.

-

Location and Access Control: The designated storage area must be a cool, dry, and well-ventilated space. It should be a dedicated corrosives or flammables cabinet, depending on a full analysis of the specific product's properties.[5] Access should be restricted to authorized and trained personnel only, with the storage location clearly labeled.[5]

-

Chemical Segregation: Store the compound away from all incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[5][10] Utilize secondary containment, such as chemically resistant trays, to prevent accidental mixing in case of a leak.[11]

Visualization of Storage Best Practices

The following diagram illustrates the key threats to the stability of this compound and the corresponding protocols for mitigation.

Caption: Key factors impacting stability and the corresponding storage solutions.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Supporting Citations |

| Temperature | Store in a cool, refrigerated location. | Minimizes vapor pressure and slows potential thermal decomposition.[5] Vapors can be flammable and form explosive mixtures with air upon heating.[6] |

| Atmosphere | Keep container tightly closed; store under inert gas (e.g., Argon) for long-term storage. | Prevents contact with atmospheric moisture, which can lead to hydrolysis, and oxygen.[8] |

| Container | Original manufacturer's container or amber glass with a secure, non-reactive cap. | Protects from light and ensures compatibility. Prevents leaks and contamination. |

| Location | A locked, dedicated, well-ventilated cabinet for corrosive and/or flammable materials. | Ensures segregation, prevents unauthorized access, and provides ventilation to prevent vapor accumulation.[5] |

| Incompatibilities | Segregate from strong bases, strong oxidizing agents, and reactive metals. | Prevents violent reactions, decomposition, and potential fire or explosion.[5][8] |

| Handling | Use only in a chemical fume hood with appropriate PPE (gloves, safety glasses). | Minimizes inhalation risk and prevents skin/eye contact with the corrosive and toxic material.[5][8] |

References

-

1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 - Sigma-Aldrich.

-

Alpha-halogenation of carbonyls - Organic Chemistry II - Fiveable.

-

Safety and handling of fluorinated organic compounds - Benchchem.

-

Alpha Halogenation of Enols and Enolates - Chemistry Steps.

-

1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet - ChemicalBook.

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv.

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

-

Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

SAFETY DATA SHEET.

-

Bromine Safety Handbook - Indian Chemical Council (ICC).

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Ketone halogenation - Wikipedia.

-

3,3-Dibromo-1,1,1-trifluoroacetone - Apollo Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Chemical Storage - University of Colorado Anschutz Medical Campus.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Safety Data Sheet: Bromine - Carl ROTH.

-

Chemical Segregation and Storage Guide - University of Louisville.

-

Chemical Storage Guidelines - Environmental Health & Safety, University of Waterloo.

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

-

22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

-

1,3-Difluoroacetone 97 453-14-5 - Sigma-Aldrich.

-

431-05-0 Cas No. | 1,1-Difluoroacetone - Apollo Scientific.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. 1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-Difluoroacetone 97 453-14-5 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. research.cuanschutz.edu [research.cuanschutz.edu]

- 10. louisville.edu [louisville.edu]

- 11. ehs.utoronto.ca [ehs.utoronto.ca]

lachrymatory properties of alpha-haloketones

An In-depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones

Authored by: A Senior Application Scientist

Introduction: The Dual Nature of a Reactive Functional Group

Alpha-haloketones are a class of bifunctional organic compounds defined by a halogen atom (F, Cl, Br, I) positioned on the carbon atom adjacent (alpha) to a carbonyl group.[1][2] This structural arrangement creates two electrophilic centers: the α-carbon and the carbonyl carbon.[1] The electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack and rendering these compounds potent alkylating agents.[1][3]

While this high reactivity makes α-haloketones valuable and versatile building blocks in organic synthesis, particularly for constructing heterocyclic systems, it is also the foundation of their powerful biological effects.[1][2] Historically, compounds like 2-chloroacetophenone (CN gas) and bromoacetone have been utilized as potent lachrymatory agents (from the Latin lacrima, meaning "tear"), serving as riot control agents and in chemical warfare.[4][5][6][7] A thorough understanding of the molecular mechanisms underpinning their irritant properties is paramount for researchers in drug development (to avoid unintentional irritancy), toxicology, and for the creation of effective medical countermeasures and protective protocols.

Part 1: The Molecular Mechanism of Action - TRPA1 Ion Channel Activation

The intense pain and tearing reflex induced by α-haloketones is not a random cytotoxic event but a highly specific interaction with a key protein in the nervous system: the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[4][8]

The Role of TRPA1 as a Sentinel

TRPA1 is a non-selective cation channel predominantly expressed on the sensory nerve endings of nociceptors (pain-sensing neurons), including the trigeminal nerve that innervates the cornea and conjunctiva of the eye.[4] This channel functions as a sentinel, detecting a wide array of environmental irritants and endogenous signals of cellular stress, which gives rise to sensations like pain, cold, and itch.[8][9] Crucially, TRPA1 is the primary receptor for electrophilic irritants, such as those found in mustard oil, wasabi, and onions, as well as α-haloketones.[8][9]

The Covalent Modification Cascade

The activation of TRPA1 by α-haloketones is an irreversible process driven by a covalent chemical reaction. The mechanism unfolds through the following sequence:

-

Electrophilic Attack : As potent electrophiles, α-haloketones are primed to react with nucleophiles. The α-carbon, made electron-deficient by both the adjacent carbonyl and halogen, is the primary site of reaction.[1][3]

-

Covalent Adduction : The TRPA1 protein possesses highly reactive nucleophilic cysteine residues within its cytoplasmic N-terminus.[9] The thiol (-SH) groups of these cysteines attack the electrophilic α-carbon of the haloketone in a classic SN2 reaction. This forms a stable covalent bond between the protein and the ketone moiety.[10][11][12]

-

Conformational Change and Channel Gating : This covalent modification acts as a molecular switch, inducing a significant conformational change in the TRPA1 protein structure.[4][11][12] This change forces the channel to open, or "gate."

-

Neuronal Depolarization : The open channel allows a rapid influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron.[9] This influx depolarizes the cell membrane, generating an action potential.

-

Signal Transduction and Physiological Response : The action potential travels along the trigeminal nerve to the brain, where it is interpreted as intense, acute pain. Simultaneously, this signaling cascade triggers a protective reflex arc resulting in profuse tearing (lacrimation) and involuntary, forceful closure of the eyelids (blepharospasm).[8]

Part 2: Structure-Activity Relationships (SAR)

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of toxicology and drug design.[13][14] For α-haloketones, specific structural features directly modulate their potency as lachrymators. The primary determinant of activity is the compound's reactivity as an alkylating agent, which is influenced by two key factors.

-

The Nature of the Halogen : The lachrymatory potency is heavily dependent on the identity of the halogen atom. The reactivity of the α-carbon in the SN2 reaction with TRPA1's cysteine residues is linked to the leaving group ability of the halide. Generally, the reactivity follows the trend: I > Br > Cl >> F . This correlates with the polarity and strength of the carbon-halogen bond, with the more polarizable and weaker bonds of heavier halogens facilitating faster reaction rates with nucleophiles.[3]

-

The Ketone Substituents (R-groups) : The alkyl or aryl groups attached to the carbonyl and the α-carbon also influence reactivity. Electron-withdrawing groups can further enhance the electrophilicity of the α-carbon, increasing potency. Conversely, bulky steric groups near the reaction center can hinder the approach of the cysteine nucleophile, potentially reducing the reaction rate and overall potency.

| Compound | Structure | Halogen | Relative Potency | Notes |

| Chloroacetone | CH₃C(O)CH₂Cl | Chlorine | Potent | A simple and highly reactive α-haloketone. |

| Bromoacetone | CH₃C(O)CH₂Br | Bromine | More Potent | Bromine is a better leaving group than chlorine, increasing reactivity. |

| 2-Chloroacetophenone (CN) | C₆H₅C(O)CH₂Cl | Chlorine | Very Potent | The phenyl group provides stability and favorable physicochemical properties. A common riot control agent.[7] |

| Phenacyl Bromide | C₆H₅C(O)CH₂Br | Bromine | Extremely Potent | Combines the activating phenyl group with the highly reactive bromine leaving group. |

Part 3: Experimental Protocols for Assessing Lachrymatory Potential

Evaluating the eye irritation potential of chemical compounds is a critical component of safety assessment. While historical methods relied on animal testing, modern toxicology has shifted towards validated non-animal alternatives that provide robust and ethically sound data.

From In Vivo to In Vitro: A Necessary Evolution

The traditional method for assessing eye irritation was the Draize rabbit eye test, which involved applying substances directly to the eyes of conscious rabbits.[15] Due to significant ethical concerns and scientific limitations, this test has been largely replaced by a battery of in vitro and ex vivo assays accepted by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

Key alternative methods include:

-

Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437) : Uses corneas from abattoir-sourced bovine eyes to measure changes in opacity (light scattering) and permeability to fluorescein dye after chemical exposure.[16][17]

-

Isolated Chicken Eye (ICE) Test (OECD 438) : Similar to BCOP, this ex vivo method uses eyes from abattoir-sourced chickens to evaluate corneal swelling, opacity, and fluorescein retention.[16]

-

Reconstructed Human Corneal Epithelium (RhCE) Models (OECD 492) : This in vitro method utilizes commercially available, three-dimensional models of the human corneal epithelium to assess cell viability after chemical exposure.[16][17]

Workflow: The Bovine Corneal Opacity and Permeability (BCOP) Assay

The BCOP assay is a robust method for identifying substances that can cause serious eye damage. Below is a generalized, step-by-step protocol that outlines the self-validating system of this experiment.

Causality Behind Experimental Choices:

-

Corneal Tissue : The cornea is the transparent outer layer of the eye and the first point of contact for irritants. Using excised corneas provides a biologically relevant tissue that retains its structural and physiological properties for the duration of the experiment.

-

Opacity Measurement : Corneal damage, particularly to the stromal proteins, causes light to scatter, resulting in opacity. An opacitometer quantifies this change, providing an objective measure of damage.

-

Permeability Measurement : A healthy corneal epithelium forms a tight barrier. Chemical damage disrupts this barrier, allowing the sodium fluorescein dye to penetrate. A spectrophotometer measures the amount of dye that passes through, quantifying the loss of barrier integrity.

Step-by-Step Methodology:

-

Tissue Preparation : Fresh bovine eyes are obtained from a local abattoir. The corneas are carefully dissected and mounted in specialized holders, creating an anterior and posterior chamber.

-

Pre-Treatment Equilibration : The mounted corneas are incubated in a culture medium for a minimum of one hour to allow for tissue recovery and temperature equilibration. A baseline opacity reading is taken.

-

Test Substance Application : The test article (e.g., an α-haloketone solution) is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes for liquids). Negative (saline) and positive (e.g., ethanol) controls are run in parallel.

-

Rinsing and Post-Incubation : After exposure, the test substance is thoroughly rinsed from the corneal surface. The corneas are then incubated in fresh medium for a specified period (e.g., 2 hours) to allow for the full manifestation of cytotoxic effects.

-

Opacity Measurement : A post-exposure opacity reading is taken for each cornea. The change in opacity from the baseline is calculated.

-

Permeability Assessment : Sodium fluorescein solution is added to the anterior chamber of the holder. After a 90-minute incubation, the medium from the posterior chamber is collected.

-

Data Analysis : The amount of fluorescein that permeated the cornea is quantified using a spectrophotometer at 490 nm. An In Vitro Irritancy Score (IVIS) is calculated based on a weighted combination of the mean opacity and permeability values. This score is used to classify the substance's irritation potential according to UN GHS categories.[16]

Conclusion

Alpha-haloketones are potent lachrymators due to their chemical structure, which facilitates the irreversible covalent modification of the TRPA1 ion channel on sensory neurons. This specific molecular initiating event triggers a well-defined cascade leading to the physiological responses of pain and tearing. The structure-activity relationship is clearly dictated by the principles of chemical reactivity, specifically the nature of the halogen leaving group and the electronic and steric effects of the ketone substituents. Modern toxicological methods provide reliable, non-animal-based systems for quantifying this irritancy potential, ensuring chemical safety. The profound understanding of this mechanism is not only crucial for defense and public safety applications but also provides invaluable insights for medicinal chemists aiming to design novel therapeutics while consciously avoiding the structural motifs that confer TRPA1-mediated irritancy.

References

- Chemical Warfare Agents: Characteristics, Effects, and Decontamination Str

-

Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. (n.d.). ResearchGate.[Link]

- The Biological Mechanisms of Tear Gas on the Human Body. (2021). [Source Not Available]

-

Irritating channels: the case of TRPA1. (2011). The Journal of Physiology.[Link]

-

A Review of Chemical Warfare Agents and Treatment Options. (2017). Journal of Emergency Medical Services.[Link]

-

α-Halo ketone. (n.d.). Wikipedia.[Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2017). Molecules.[Link]

-

Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. (2020). International Journal of Molecular Sciences.[Link]

-

Ocular Irritation Testing. (n.d.). Charles River Laboratories.[Link]

-

Innovative in vitro eye irritation test to replace standard animal testing. (2023). Fraunhofer-Gesellschaft.[Link]

-

Chemical Warfare Agents. (2017). Emergency Medicine Residents' Association.[Link]

-

The EyeIRR-IS assay: Development and evaluation of an in vitro assay to measure the eye irritation sub-categorization of liquid chemicals. (2021). Toxicology in Vitro.[Link]

-

Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels. (2008). Journal of Neuroscience.[Link]

-

In vitro alternatives for skin and eye irritation studies. (n.d.). SlideShare.[Link]

-

Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. (2011). Channels.[Link]

-

Eye Irritation. (n.d.). Institute for In Vitro Sciences, Inc.[Link]

-

Synthetic Access to Aromatic α-Haloketones. (2022). Molecules.[Link]

-

Tear gas. (n.d.). Wikipedia.[Link]

-

Pepper spray. (n.d.). Wikipedia.[Link]

-

Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (2013). Organic Chemistry Portal.[Link]

-

a comprehensive review on sensing mechanisms of chemical warfare agents. (2018). Pollution Research.[Link]

-

Chemical warfare agents. (2007). Journal of Pharmacy & Bioallied Sciences.[Link]

-

Effects of tear gases on the eye. (2016). Survey of Ophthalmology.[Link]

-

Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management. (2021). Experimental Eye Research.[Link]

-

Riot control agents: the tear gases CN, CS and OC-a medical review. (2015). Toxicology Letters.[Link]

- RIOT-CONTROL AGENTS. (n.d.). [Source Not Available]

-

Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. (2017). ACS Chemical Biology.[Link]

-

Structure-activity relationship (SAR). (n.d.). GARDP Revive.[Link]

-

STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. (n.d.). National Center for Biotechnology Information.[Link]

-

Structure–activity relationship. (n.d.). Wikipedia.[Link]

-

Riot-Control Chemical Agents. (n.d.). MSD Manual Professional Edition.[Link]

-

Structure-activity relationship approaches and applications. (2003). Environmental Toxicology and Chemistry.[Link]

-

Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. (2001). ResearchGate.[Link]

-

Structure Activity Relationships. (n.d.). Drug Design.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tear gas - Wikipedia [en.wikipedia.org]

- 6. Riot-Control Chemical Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 9. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. Innovative in vitro eye irritation test to replace standard animal testing [fraunhofer.de]

- 16. criver.com [criver.com]

- 17. iivs.org [iivs.org]

mechanism of action of 1,1-Dibromo-3,3-difluoroacetone as a building block

An In-depth Technical Guide to the Mechanistic Versatility of 1,1-Dibromo-3,3-difluoroacetone as a Synthetic Building Block

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a gateway to modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated synthons, α,α-dihalo-α,α-difluoro ketones represent a class of highly reactive and versatile intermediates. This guide focuses on the mechanism of action of this compound, a building block poised for significant utility in constructing complex molecular architectures, particularly fluorine-containing heterocycles.

While direct literature on this compound is emerging, its reactivity can be expertly inferred from its structural analogues, such as 1,3-dibromo-1,1-difluoro-2-propanone and non-fluorinated dibromoacetones.[1][2] This whitepaper provides a comprehensive analysis of its core reactivity, proposes key mechanistic pathways, and offers practical, field-proven protocols to harness its synthetic potential.

Core Reactivity and Electronic Profile

The synthetic utility of this compound is dictated by the unique electronic environment created by its functional groups. The presence of two electron-withdrawing fluorine atoms on one side of the carbonyl and two good leaving groups (bromine) on the other establishes two primary sites of electrophilicity.

-

The Carbonyl Carbon: Rendered highly electrophilic by the adjacent difluoromethyl group, it is susceptible to attack by a wide range of nucleophiles.

-

The Dibrominated α-Carbon: This carbon is an excellent electrophilic center, primed for nucleophilic substitution. Its gem-dibromo nature allows for sequential reactions or cyclization events.[3]

This duality of reactive sites is the foundation of its role as a powerful building block for cyclocondensation reactions.

Comparative Physicochemical Properties

To appreciate the nuanced reactivity of this compound, it is useful to compare it with related compounds. The introduction of fluorine atoms significantly alters the electronic properties compared to non-fluorinated analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Expected Reactivity Profile |

| 1,1-Dibromoacetone | C₃H₄Br₂O | 215.87 | Gem-dibromo ketone | Highly electrophilic α-carbon; serves as a C2 synthon. |

| 1,3-Dibromoacetone | C₃H₄Br₂O | 215.87 | α,α'-dihalo ketone | Potent 1,3-bielectrophile for forming 5- and 6-membered rings.[2] |

| 1,1-Dibromo-3,3,3-trifluoroacetone | C₃HBr₂F₃O | 269.84 | Gem-dibromo, trifluoromethyl | Extremely electrophilic carbonyl due to the potent -I effect of the CF₃ group.[4] |

| This compound | C₃H₂Br₂F₂O | 251.85 | Gem-dibromo, difluoromethyl | Highly electrophilic carbonyl and α-carbon; a versatile synthon for CF₂-containing heterocycles. |

Mechanism of Action in Heterocyclic Synthesis: The Hantzsch Thiazole Model

A primary application for α-haloketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole core, which is a prevalent motif in pharmaceuticals. By analogy with the published synthesis of 4-bromodifluoromethyl thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone, we can confidently propose a similar mechanistic pathway for this compound.[1]

The reaction commences with a nucleophilic attack by the sulfur atom of a thiourea or thioamide onto the highly electrophilic carbon bearing the two bromine atoms. This is the logical first step, as the C-Br bond is weaker and more polarized for substitution than the C=O bond is for addition, especially with a soft nucleophile like sulfur.

Proposed Mechanistic Pathway

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the dibromomethyl carbon, displacing one of the bromide ions. This is an Sₙ2-type reaction.

-

Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the electrophilic carbonyl carbon.

-

Dehydration: The cyclic intermediate then undergoes dehydration, eliminating a molecule of water to form a stable aromatic thiazole ring.

-

Final Product: The reaction yields a 2-amino-4-(bromo-fluoromethyl)thiazole derivative, a valuable scaffold for further chemical elaboration in drug discovery programs.

Exemplary Experimental Protocol: Synthesis of 2-Amino-4-(bromodifluoromethyl)thiazole

This protocol is adapted from the validated synthesis using the isomeric 1,3-dibromo-1,1-difluoro-2-propanone and represents a robust starting point for optimization.[1]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 eq) in anhydrous ethanol.

-

Reagent Addition: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the title compound.

Self-Validation: The success of the protocol is confirmed by characterization of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the structure and purity, which should be consistent with the formation of the thiazole ring and the retention of the -CF₂Br moiety.

Safe Handling and Storage

Given its structure as a reactive polyhalogenated ketone, this compound must be handled with appropriate care. Based on safety guidelines for analogous compounds like 1,1-dibromo-3,3,3-trifluoroacetone, the following precautions are essential.[5]

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and active metals.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, preferably refrigerated (2-8 °C).[5]

Conclusion and Future Outlook

This compound is a building block with significant untapped potential. Its dual electrophilic nature enables it to serve as a powerful synthon for constructing complex, fluorine-containing molecules. The mechanistic pathways detailed in this guide, particularly its application in the Hantzsch thiazole synthesis, provide a foundational framework for its use in pharmaceutical and agrochemical research.

Future investigations should focus on expanding the scope of its reactivity. Exploring its utility in [4+1], [3+2], and other cycloaddition reactions, as well as its behavior with various di-nucleophiles, will undoubtedly uncover novel synthetic routes to valuable chemical entities. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile building blocks like this compound will become increasingly vital.

References

-

Title: Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles Source: ResearchGate URL: [Link]

-

Title: 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles Source: ACS Omega URL: [Link]

-

Title: 1,1-Dibromo-3,3,3-trifluoroacetone Source: 001CHEMICAL URL: [Link]

- Title: Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin Source: Google Patents URL

- Title: Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin Source: Google Patents URL

-

Title: Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium Source: ResearchGate URL: [Link]

-

Title: 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O Source: PubChem URL: [Link]

Sources

reactivity of the carbon-bromine bond in 1,1-Dibromo-3,3-difluoroacetone

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1,1-Dibromo-3,3-difluoroacetone

Abstract